2-Aminoacetaldehyde

描述

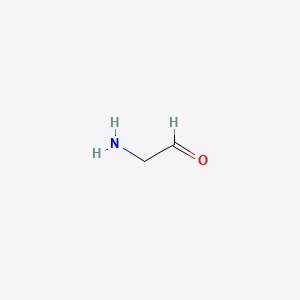

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c3-1-2-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIIBVSRGJSHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215728 | |

| Record name | 2-Aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-88-7 | |

| Record name | Acetaldehyde, amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G7022MOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Aminoacetaldehyde

Advanced Synthetic Routes to 2-Aminoacetaldehyde and its Derivatives

The reactivity of the free amino aldehyde necessitates synthetic strategies that often involve the use of protected intermediates or stable surrogates to circumvent issues of instability and unwanted side reactions.

Syntheses of α-Aminoaldehydes and α-Aminoketones

The synthesis of α-aminoaldehydes and α-aminoketones is a well-established field in organic chemistry, driven by the importance of these motifs in biological and synthetic contexts. wikipedia.org However, primary and secondary α-aminoaldehydes, like this compound, are particularly prone to self-condensation reactions. wikipedia.org A major challenge in the synthesis of chiral α-aminoaldehydes is the risk of epimerization. For instance, the reduction of N-benzyloxycarbonyl (Cbz)-protected amino acid esters with diisobutylaluminum hydride can yield the corresponding aldehydes, but purification via silica (B1680970) gel chromatography has been shown to cause significant racemization through keto-enol tautomerism. jst.go.jp

Modern approaches have sought to overcome these stability and selectivity issues. For example, a metal-free, redox-neutral method involves the thiol-promoted radical addition of 1,3-dioxolane (B20135) to imines, which provides access to a wide range of protected α-aminoaldehydes in high yields. organic-chemistry.org Additionally, the combination of transition metal catalysis and photoredox catalysis has enabled the direct and enantioselective acylation of α-amino C(sp3)-H bonds to produce valuable α-amino ketones under mild conditions. organic-chemistry.org

Utilization of Aminoacetaldehyde Diethyl Acetal (B89532) as a Stable Surrogate

Given the instability of this compound, its diethyl acetal, 2,2-diethoxyethan-1-amine, serves as a widely used and commercially available stable surrogate. wikipedia.orgwikipedia.org This colorless liquid is employed to introduce the this compound unit into a molecular framework in a protected form. wikipedia.org The acetal group effectively masks the reactive aldehyde functionality, preventing self-condensation while the amine group remains available for reactions.

This strategy is evident in various multicomponent reactions, such as the Ugi reaction, where aminoacetaldehyde diethyl acetal can be used as the amine component to construct complex peptidic structures. rsc.org The acetal can be later hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in subsequent cyclization reactions, for example, in the synthesis of praziquantel. mdpi.com Reductive amination reactions also benefit from this surrogate; for instance, its reaction with a ketolactol over a Pt/C catalyst has been used to generate γ-amino acid scaffolds. researchgate.net

Stereoselective Synthesis Approaches utilizing Aminoacetaldehyde Dimethyl Acetal

Similar to the diethyl acetal, aminoacetaldehyde dimethyl acetal is a crucial, readily available building block, particularly in stereoselective synthesis. researchgate.netchemrxiv.org Its utility has been demonstrated in the highly stereoselective synthesis of (Z)-2-oxyenamides, which are accessible in a modular, three-step process starting from the dimethyl acetal. researchgate.netchemrxiv.org This route has been successfully applied to gram-scale synthesis. chemrxiv.org

The general approach involves the N-protection of aminoacetaldehyde dimethyl acetal, followed by hydrolysis of the acetal to the corresponding N-protected aminoacetaldehyde, and subsequent reaction to form the target molecule. researchgate.net The choice of N-protecting group can influence the stereochemical outcome of subsequent reactions. chemrxiv.org Furthermore, aminoacetaldehyde dimethyl acetal has been employed in solid-phase synthesis strategies to create libraries of complex heterocyclic compounds, such as tetrahydrobenzopyrazino-thiadiazinone dioxides, where it is used to introduce a key structural fragment. conicet.gov.ar

Synthesis of N-Protected this compound Derivatives (e.g., N-Boc-2-Aminoacetaldehyde)

The protection of the amino group of this compound is a common and critical strategy to control its reactivity. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group, leading to the formation of N-Boc-2-aminoacetaldehyde (tert-butyl N-(2-oxoethyl)carbamate). tandfonline.com This derivative is a versatile organic building block used in the synthesis of numerous compounds, including γ-aminobutyric acid (GABA) derivatives, pyrrolidines, and as a starting material in the total synthesis of (+)-negamycin. scientificlabs.co.ukchemicalbook.com

An efficient synthesis of N-Boc-2-aminoacetaldehyde involves the Boc-protection of 3-amino-1,2-propanediol, followed by periodate (B1199274) oxidation. tandfonline.com This method is noted for its clean reaction profile and straightforward workup, providing the pure product in good yield. tandfonline.com Despite its increased stability compared to the unprotected aldehyde, N-Boc-2-aminoacetaldehyde can still exhibit instability, with decomposition observed in solutions stored at room temperature. tandfonline.com Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, are also utilized, with 2-(Cbz-amino)acetaldehyde dimethyl acetal serving as a precursor for N-protected aminoacetaldehydes used in the synthesis of oxyenamides and enzyme inhibitors.

| Derivative | Precursor | Key Reagents | Typical Use | Reference |

| N-Boc-2-Aminoacetaldehyde | 3-Boc-amino-1,2-propanediol | Periodate | Synthesis of GABA derivatives, pyrrolidines | tandfonline.com |

| 2-(Cbz-amino)acetaldehyde dimethyl acetal | Aminoacetaldehyde dimethyl acetal | Benzyl chloroformate (Cbz-Cl) | Precursor for N-protected aminoaldehydes |

Catalytic and Transition Metal-Mediated Synthetic Strategies

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound and its derivatives has benefited from these advances. Transition metal catalysis, often in combination with other catalytic modes like organocatalysis or photoredox catalysis, offers powerful tools for constructing these molecules. rsc.orgresearchgate.net

For instance, the direct C-H arylation of β-aminoaldehydes using a combination of hydrogen atom transfer (HAT) and metallaphotoredox catalysis has been developed for the synthesis of γ-aryl-keto-α-amino acids. researchgate.net This method uses an iridium photocatalyst and a nickel catalyst to couple readily available N-protected β-aminoaldehydes with aryl bromides under mild conditions. researchgate.net Transition metals like palladium and copper have been used in synergistic dual catalytic systems for the stereospecific ring-opening of chiral aziridines to produce chiral 2-arylethylamines, which are structurally related to derivatives of this compound. mdpi.com Transition metals are also fundamental in the synthesis of heterocyclic compounds where this compound derivatives are key intermediates. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is paramount for the successful synthesis of this compound and its derivatives, primarily to maximize yield and purity while minimizing side reactions like polymerization and racemization. The specific conditions are highly dependent on the chosen synthetic route.

In the synthesis of N-protected derivatives, reaction parameters such as solvent, temperature, and stoichiometry are carefully controlled. For example, the acylation of aminoacetaldehyde dimethyl acetal to form its Cbz-derivative is typically performed in dichloromethane (B109758) at room temperature using a base like triethylamine. For the synthesis of 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones from N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides, the choice of acid for the cyclization step was found to be critical, with polyphosphoric acid at 110°C providing the highest yields. sci-hub.se

In catalytic processes, the optimization of the catalyst system is key. For the Friedlander annulation to produce quinolines from 2-amino aryl ketones (related structures to aminoketones), various catalysts and conditions have been explored, with chloramine-T in refluxing acetonitrile (B52724) being identified as an efficient system. acgpubs.org In the HAT-metallaphotoredox C-H arylation of β-aminoaldehydes, a systematic optimization of the base, HAT catalyst loading, and solvent was performed to achieve the best yields, with sodium carbonate emerging as the optimal base. researchgate.net

The following table summarizes the optimization of conditions for a representative reaction:

| Reaction | Parameter Varied | Optimal Condition | Outcome | Reference |

| HAT-Metallaphotoredox C-H Arylation | Base | Sodium Carbonate (Na2CO3) | 65% isolated yield | researchgate.net |

| HAT-Metallaphotoredox C-H Arylation | HAT Catalyst (Quinuclidine) Loading | 10 mol% | Higher yield than 30% or 50% | researchgate.net |

| Friedlander Annulation for Quinolines | Solvent and Temperature | Acetonitrile, reflux | High yield in 4 hours | acgpubs.org |

| Cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides | Acid Catalyst | Polyphosphoric Acid (PPA) | High yield of cyclized product | sci-hub.se |

Formation of this compound in Prebiotic and Astrochemical Contexts

This compound has garnered significant attention in the fields of prebiotic chemistry and astrochemistry due to its potential role as a key intermediate in the formation of essential biomolecules. researchgate.net Its structural relationship to the simplest amino acid, glycine (B1666218), and its potential for formation in interstellar environments make it a molecule of interest in understanding the origins of life. Computational and laboratory studies have explored various pathways through which this compound could have formed in the gas phase under conditions mimicking those of the interstellar medium (ISM) and the primitive Earth.

Gas Phase Reactions Leading to this compound

Theoretical models have identified several plausible gas-phase reactions that could lead to the synthesis of this compound. These reactions involve simple, abundant precursor molecules believed to have been present in prebiotic and astrochemical environments.

One proposed theoretical pathway involves the gas-phase reaction of formamide (B127407) with the methanium ion (CH₅⁺). researchgate.netuva.es Computational studies suggest that this ion-molecule reaction is a possible source of this compound in the ISM. researchgate.net Formamide itself has been detected in the interstellar medium and is considered a fundamental building block in prebiotic chemistry. aanda.org

Another significant formation route starts with formaldimine, a molecule noted for its reactive unsaturated C–N bond. nih.govacs.org Research has shown that formaldimine can couple with carbon monoxide (CO) and molecular hydrogen (H₂) to produce this compound. nih.govacs.org This reaction is part of a larger, complex reaction network for amino acid synthesis, though it is characterized by a substantial free energy barrier, making it the rate-determining step in this specific pathway. nih.govacs.org

Further computational explorations of chemical space have investigated bimolecular reactions involving hydrogen cyanide (HCN) and formaldehyde (B43269) (H₂CO). chemrxiv.orgchemrxiv.org These studies predict that under certain conditions, (Z)-2-aminoacetaldehyde can be formed as the thermodynamically controlled product, highlighting another potential avenue for its abiotic synthesis. chemrxiv.org

| Reactants | Product | Context/Significance | Source(s) |

|---|---|---|---|

| Formamide (HCONH₂) + Methanium (CH₅⁺) | This compound (NH₂CH₂CHO) | A theoretically proposed ion-molecule reaction in the interstellar medium. | researchgate.net, uva.es |

| Formaldimine (CH₂NH) + Carbon Monoxide (CO) + Hydrogen (H₂) | This compound (NH₂CH₂CHO) | Part of a comprehensive reaction network for amino acid synthesis; this step has a high energy barrier. | nih.gov, acs.org |

| Hydrogen Cyanide (HCN) + Formaldehyde (H₂CO) | (Z)-2-Aminoacetaldehyde | Predicted as a thermodynamically controlled product in bimolecular reaction studies. | chemrxiv.org, chemrxiv.org |

Role as a Precursor for Glycine and Other Prebiotic Molecules

This compound is considered a significant precursor molecule, capable of leading to the formation of several biologically relevant compounds through various chemical transformations. researchgate.net Its role as an intermediate connects the chemistry of simple interstellar molecules to more complex structures like amino acids and components of phospholipids (B1166683). pnas.org

The most notable proposed role for this compound is as a direct precursor to glycine. researchgate.net One suggested pathway involves the oxidation of this compound to yield glycine. acs.org This mechanism is considered a possibility in the context of reactions occurring in carbonaceous chondrite parent bodies. acs.org However, some studies, based on the Minimum Energy Principle, suggest that this compound is significantly less stable than its isomer acetamide (B32628), which may render its role as a major glycine precursor less likely in certain interstellar conditions. aanda.org In such scenarios, aminoacetonitrile (B1212223) is proposed as a more probable precursor. aanda.org

In addition to its link to glycine, this compound is a key intermediate in the synthesis of other prebiotic molecules. It can undergo hydrogenation to yield ethanolamine (B43304), a compound that forms the hydrophilic head of the simplest phospholipids and has been detected in the interstellar medium. nih.govacs.orgpnas.org In fact, this compound is described as the penultimate step in the hydrogenation chain that results in ethanolamine. pnas.org

Furthermore, reaction network studies have shown that this compound can serve as a starting point for the synthesis of other amino acids, such as alanine. nih.govacs.org This process involves a series of transformations, including hydrogenation to ethanolamine, followed by dehydration and further reactions. nih.gov It has also been identified as a potential intermediate in the formation of 2-aminoimidazole, a molecule involved in nonenzymatic RNA copying, from the reaction of glycolaldehyde (B1209225) and cyanamide (B42294). researchgate.net

| Precursor | Product Molecule | Transformation Type | Significance | Source(s) |

|---|---|---|---|---|

| This compound | Glycine | Oxidation | Direct pathway to the simplest amino acid. | acs.org |

| This compound | Ethanolamine | Hydrogenation | Forms a key component of phospholipids. | nih.gov, acs.org, pnas.org |

| This compound | Alanine | Multi-step (Hydrogenation, Dehydration, etc.) | Demonstrates a pathway to other fundamental amino acids. | nih.gov, acs.org |

| This compound | 2-Aminoimidazole | Intermediate in reaction with cyanamide | Contributes to the synthesis of molecules relevant to RNA replication. | researchgate.net |

Reactivity, Reaction Mechanisms, and Transformational Chemistry

Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group in 2-aminoacetaldehyde is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. pdx.edu In general, aldehydes are more reactive towards nucleophilic addition reactions than ketones. pdx.edushaalaa.comlibretexts.org This heightened reactivity is attributed to two main factors: electronic effects and steric effects. shaalaa.com

The presence of only one alkyl group (in this case, an amino-substituted methyl group) attached to the carbonyl carbon in this compound results in a greater polarization of the C=O bond compared to ketones, which have two electron-donating alkyl groups. shaalaa.comlibretexts.org This makes the carbonyl carbon of the aldehyde more electrophilic. shaalaa.com Furthermore, the single substituent in aldehydes presents less steric hindrance to an incoming nucleophile compared to the two bulkier groups in ketones. shaalaa.comlibretexts.org

The general mechanism for nucleophilic addition to an aldehyde like this compound involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by an acid yields an alcohol. libretexts.org In the case of a neutral nucleophile, the mechanism is slightly different and can result in the formation of a C=Nu bond and the elimination of a water molecule. libretexts.org

Interactions and Complex Formation

Coordination with Metal Ions and Resulting Reactivity Modulation

The this compound molecule possesses both a nitrogen atom in the amino group and an oxygen atom in the aldehyde group, both of which can act as donor sites for coordination with metal ions. Amino acids, which share the aminocarboxylate structure, commonly coordinate to metal ions as bidentate ligands, utilizing both the amino and carboxylate groups to form a five-membered chelate ring. wikipedia.org Similarly, this compound can chelate with metal ions, although the aldehyde group is generally a weaker ligand than a deprotonated carboxylate group.

The coordination of this compound to a metal ion can significantly modulate its reactivity. For instance, coordination can activate the aldehyde group towards nucleophilic attack. The metal ion acts as a Lewis acid, withdrawing electron density from the carbonyl carbon and making it more electrophilic. This principle is utilized in various metal-catalyzed reactions. nih.gov The geometry of the resulting metal complex is influenced by the coordination number and preferences of the metal ion. nih.gov For example, with some metal ions, a 1:1 metal-to-ligand complex may form, with the remaining coordination sites occupied by other ligands, such as water molecules. scholaris.ca In other cases, multiple ligands can coordinate to a single metal center. wikipedia.org The specific coordination mode can also influence subsequent reactions. researchgate.net

Intramolecular and Intermolecular Condensation Pathways

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic aldehyde group, allows it to participate in both intramolecular and intermolecular condensation reactions. Condensation reactions, such as the aldol (B89426) condensation, are fundamental in organic synthesis for forming carbon-carbon bonds. organicchemistrytutor.comresearchgate.net

In an intramolecular context, if the molecule is of sufficient length to allow for the formation of a stable ring (typically 5- or 6-membered rings), the amino group of one molecule could potentially attack the aldehyde of the same molecule, leading to a cyclic imine after dehydration. organicchemistrytutor.com However, intermolecular reactions are more common for a small molecule like this compound.

Intermolecularly, the amino group of one this compound molecule can act as a nucleophile and attack the aldehyde group of another molecule. This can lead to the formation of a Schiff base (imine) intermediate. These imine intermediates can be important in various biological and synthetic processes. rsc.org Further reactions can then occur, potentially leading to the formation of larger oligomers or cyclic structures. For example, the self-condensation of o-aminobenzaldehyde in the presence of metal ions is known to produce macrocyclic ligands. acs.org Proline-catalyzed Mannich reactions, which involve the reaction of an aldehyde, an amine, and a ketone, highlight the utility of amino and carbonyl components in forming new C-C bonds. acs.org

Oxidation Chemistry and Radical Intermediates

Hydroxyl Radical-Initiated Oxidation Mechanisms

In atmospheric chemistry, the oxidation of volatile organic compounds is often initiated by hydroxyl radicals (•OH). mdpi.comunimelb.edu.auresearchgate.net For this compound, the reaction with •OH radicals is a key degradation pathway. mdpi.comunimelb.edu.auresearchgate.net Theoretical studies using quantum chemical calculations have shown that the •OH radical can abstract a hydrogen atom from different sites on the this compound molecule. mdpi.comresearchgate.net

The primary oxidation pathway at room temperature involves the abstraction of the aldehydic hydrogen, which is a highly favorable reaction. mdpi.comresearchgate.netresearchgate.net This leads to the formation of the NH₂CH₂C•O radical intermediate. mdpi.comresearchgate.netresearchgate.net Minor reaction channels include hydrogen abstraction from the α-carbon (leading to the NH₂•CHCHO radical) and from the amino group (leading to the •NHCH₂CHO radical). mdpi.comresearchgate.net The estimated tropospheric lifetime of this compound is approximately 6 hours, indicating its rapid removal from the atmosphere via these oxidation processes. mdpi.comresearchgate.net

Formation and Subsequent Dissociation of Radical Intermediates (e.g., NH₂CH₂C•O)

The dominant radical intermediate formed from the reaction of this compound with •OH is the acetyl-type radical, NH₂CH₂C•O. mdpi.comresearchgate.netresearchgate.net This radical is formed with significant excess energy due to the exothermicity of the initial H-abstraction reaction. researchgate.net This excess vibrational energy leads to the prompt dissociation of the NH₂CH₂C•O radical before it can react with molecular oxygen. researchgate.net

The primary dissociation pathway for NH₂CH₂C•O is the cleavage of the C-C bond to yield an aminomethyl radical (•CH₂NH₂) and a molecule of carbon monoxide (CO). mdpi.comresearchgate.net

Table 1: Key Radical Intermediates and Their Fates

| Radical Intermediate | Formation Pathway | Subsequent Reaction/Dissociation | Products | Citation |

| NH₂CH₂C•O | H-abstraction from aldehyde group by •OH | Prompt dissociation | •CH₂NH₂ + CO | mdpi.comresearchgate.netresearchgate.net |

| •CH₂NH₂ | Dissociation of NH₂CH₂C•O | Reaction with O₂ | NH=CH₂ + HO₂• | mdpi.comresearchgate.net |

| NH₂•CHCHO | H-abstraction from α-carbon by •OH | Reaction with O₂ | NH=CHCHO + HO₂• | mdpi.comresearchgate.net |

| •NHCH₂CHO | H-abstraction from amino group by •OH | Reaction with O₂ | NH=CHCHO + HO₂• | mdpi.comresearchgate.net |

The resulting aminomethyl radical (•CH₂NH₂) readily reacts with atmospheric oxygen (O₂) to form methanimine (B1209239) (NH=CH₂) and a hydroperoxyl radical (HO₂•). mdpi.comresearchgate.net The other minor radical intermediates, NH₂•CHCHO and •NHCH₂CHO, also react with O₂ to produce the imine N-formylmethanimine (NH=CHCHO) and a hydroperoxyl radical. mdpi.comresearchgate.net These imine products are expected to undergo hydrolysis in the atmosphere, leading to the formation of ammonia (B1221849) and simple carbonyl compounds like formaldehyde (B43269) and glyoxal. mdpi.comresearchgate.net

Formation of Imine Compounds and Other Oxidized Products

This compound, possessing both a primary amine and an aldehyde, readily undergoes reactions characteristic of both functional groups. One of the most fundamental transformations is the formation of imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic addition of the primary amine of one molecule to the electrophilic carbonyl carbon of another, followed by dehydration to form a C=N double bond. masterorganicchemistry.comlumenlearning.com The reaction is typically acid-catalyzed and reversible. lumenlearning.com The pH must be carefully controlled, as high acidity would protonate the amine, rendering it non-nucleophilic, while low acidity would not be sufficient to facilitate the removal of the hydroxyl group as water. lumenlearning.com

Beyond self-condensation, this compound reacts with other primary amines to form the corresponding imines. masterorganicchemistry.com The general mechanism for imine formation proceeds through several steps:

Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon. lumenlearning.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. lumenlearning.com

Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a better leaving group (water). lumenlearning.com

Elimination of Water: The lone pair on the nitrogen helps to expel a molecule of water. lumenlearning.com

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen to yield the final imine product. lumenlearning.com

In addition to imine formation, this compound is susceptible to oxidation. Theoretical studies on its atmospheric oxidation initiated by hydroxyl (•OH) radicals predict a complex series of reactions. mdpi.comresearchgate.net The reaction can proceed via hydrogen abstraction from different sites on the molecule, leading to various radical intermediates. mdpi.com

Key predicted oxidation pathways include:

The dominant pathway at room temperature involves the formation of the NH₂CH₂C•O radical, which is expected to dissociate into an aminomethyl radical (NH₂•CH₂) and carbon monoxide (CO). The aminomethyl radical then reacts with O₂ to form an imine (NH=CH₂) and a hydroperoxyl radical (HO₂•). mdpi.comresearchgate.net

Other radical intermediates, such as NH₂•CHCHO and •NHCH₂CHO, can also form. mdpi.comresearchgate.net The major oxidation product of these radicals is predicted to be the imine NH=CHCHO, along with HO₂•. mdpi.comresearchgate.net

In atmospheric conditions, these resulting imine compounds are expected to undergo hydrolysis, breaking down into ammonia and smaller oxidized organic molecules like formaldehyde and glyoxal. mdpi.comresearchgate.net This highlights the role of imine intermediates in the degradation pathways of aminoaldehydes. mdpi.com

Role in Multi-Component Reactions and Heterocyclic Synthesis

The dual functionality of this compound and its derivatives, particularly its more stable acetal (B89532) forms, makes it a valuable precursor in the synthesis of complex nitrogen-containing heterocyclic structures.

Synthesis of Indoles and Carbolines via Aminoacetaldehyde Acetals

Aminoacetaldehyde acetals, such as this compound dimethyl acetal, serve as stable and effective synthons for the aldehyde functionality in the construction of heterocyclic rings. They are crucial in reactions like the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. A variation of this reaction using tryptamine (B22526) or other indole (B1671886) derivatives allows for the synthesis of β-carbolines. The acetal provides a masked aldehyde that is hydrolyzed in situ under the acidic reaction conditions, allowing the reactive aldehyde to participate in the cyclization.

Applications in One-Pot Organic Reactions for Complex Molecule Construction

The reactivity of this compound is harnessed in multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. This approach offers high atom economy and efficiency. While the instability of the free aldehyde is a challenge, its protected forms, like N-Boc-2-aminoacetaldehyde or aminoacetaldehyde acetals, are frequently used. pubcompare.ai These derivatives allow for the controlled participation of the aminoaldehyde moiety in complex transformations, such as the Ugi or Passerini reactions, to build complex molecular scaffolds.

Precursor in 2-Aminoimidazole Synthesis

2-Aminoimidazoles are a class of heterocyclic compounds found in various marine natural products with significant biological activity. This compound and its derivatives are key precursors for the synthesis of the 2-aminoimidazole core. The synthetic strategy often involves the reaction of an aminoacetaldehyde equivalent with a cyanamide (B42294) or a guanidine (B92328) derivative. The aldehyde function reacts to form an intermediate that subsequently cyclizes via the amino group to construct the five-membered imidazole (B134444) ring. This approach has been instrumental in the total synthesis of marine alkaloids like oroidin (B1234803) and its analogues.

Strategies for Stability Enhancement and Polymerization Mitigation

A significant challenge in working with this compound is its inherent instability. solubilityofthings.com As a molecule containing both a nucleophilic amine and an electrophilic aldehyde, it is highly prone to self-condensation and polymerization, making it difficult to store and handle in its free form. solubilityofthings.com

To overcome this, several strategies are employed:

Acetal Formation: The most common strategy is to protect the aldehyde group as an acetal, typically a dimethyl or diethyl acetal (e.g., this compound dimethyl acetal). This protection renders the carbonyl group unreactive to nucleophilic attack by the amine. The aldehyde can be easily regenerated when needed by acidic hydrolysis. This stability makes aminoacetaldehyde acetals common commercial and laboratory reagents.

N-Protection: The amine group can be protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, to form N-Boc-2-aminoacetaldehyde. pubcompare.ai This prevents the amine from acting as a nucleophile while leaving the aldehyde available for reactions. The Boc group can be removed under acidic conditions.

Salt Formation: this compound can be stabilized by forming a salt, such as a hydrochloride salt. Protonation of the amino group prevents it from participating in polymerization reactions.

Use in Aqueous Solution: this compound is highly soluble in water, where it can exist in equilibrium with its hydrated form (a geminal diol). solubilityofthings.com This can reduce the concentration of the free aldehyde, thereby slowing the rate of polymerization. However, stability in aqueous solution is still limited.

These strategies are crucial for enabling the use of this versatile C2 building block in synthetic organic chemistry, allowing chemists to harness its reactivity in a controlled and predictable manner.

Biological Roles and Enzymatic Transformations of 2 Aminoacetaldehyde

Intermediary Role in Amino Acid Metabolism

2-Aminoacetaldehyde, also known as aminoacetaldehyde, is an organic compound that serves as an intermediate in various metabolic pathways. solubilityofthings.comnih.gov It is an amino aldehyde, structurally equivalent to acetaldehyde (B116499) with an amino group substituting one of the methyl hydrogens. nih.govebi.ac.ukebi.ac.uk This compound is recognized as a metabolite in organisms such as Escherichia coli and Saccharomyces cerevisiae. nih.gov

In biochemical contexts, this compound is involved in the metabolism of amino acids. solubilityofthings.com For instance, it can be a product in the degradation of taurine (B1682933) and subsequently converted into other biomolecules. d-nb.inforesearchgate.net Research has also pointed to its potential role in the synthesis of the amino acid glycine (B1666218). researchgate.netnih.govrcsb.org The oxidation of this compound can lead to the formation of glycine, suggesting a link in the metabolic pathways of these compounds. researchgate.netacs.org

Enzymatic Biotransformations Involving this compound

Taurine Dioxygenase (TauD) Catalysis: Production from Taurine

This compound is a product of the enzymatic activity of taurine dioxygenase (TauD), an enzyme crucial for the catabolism of taurine. ontosight.aimybiosource.com TauD, a non-heme iron enzyme, catalyzes the conversion of taurine to sulfite (B76179) and this compound. ontosight.aipnas.orgrcsb.org This reaction is dependent on the presence of α-ketoglutarate and molecular oxygen. ontosight.aipnas.orgwikipedia.org

This enzymatic process allows microorganisms like Escherichia coli to utilize taurine as a source of sulfur for growth when sulfate (B86663) is scarce. rcsb.orguniprot.org The mechanism involves the hydroxylation of taurine, which then decomposes into sulfite and this compound. uniprot.orgpnas.orgebi.ac.uk

Substrate for Aldehyde Dehydrogenases (ALDHs)

The enzyme PA4189 from Pseudomonas aeruginosa has been identified as a novel and highly efficient aminoacetaldehyde dehydrogenase. researchgate.netnih.govportlandpress.com This NAD+-dependent enzyme catalyzes the oxidation of this compound to glycine. researchgate.netnih.govportlandpress.com Studies have shown that PA4189 has a high specificity for short-chain aminoaldehydes, with a particular preference for protonated this compound. portlandpress.comebi.ac.uk

The reaction is as follows: this compound + NAD⁺ + H₂O → Glycine + NADH + H⁺

This finding is significant as it identifies a metabolic fate for this compound, which was previously considered by some to be a dead-end metabolite. researchgate.netrcsb.orgportlandpress.com The crystal structure of PA4189 reveals that specific residues, such as Glu457, are crucial for its substrate specificity towards small, positively charged aldehydes. nih.govportlandpress.com

Table 1: Kinetic Parameters of PA4189 with Aminoaldehyde Substrates

| Substrate | K_m (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| This compound | 55 | 1.1 | 2.0 x 10⁴ |

| 3-Aminopropionaldehyde | 11 | 0.9 | 8.2 x 10⁴ |

This table presents a summary of kinetic data for the enzyme PA4189, highlighting its efficiency with different aminoaldehyde substrates. Data sourced from biochemical studies on the enzyme. researchgate.net

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a critical role in the detoxification of both endogenous and exogenous aldehydes. The oxidation of reactive aldehydes by ALDHs is a key step in preventing cellular damage. While the specific role of ALDHs in the detoxification of this compound is an area of ongoing research, the efficient oxidation of this compound by enzymes like PA4189 suggests a potential detoxification pathway. researchgate.netportlandpress.comrhea-db.org By converting the reactive aldehyde this compound into the stable amino acid glycine, these enzymes can mitigate potential toxicity. researchgate.netportlandpress.com

Oxidation to Glycine by Enzymes like PA4189 from Pseudomonas aeruginosa

Interaction with Ethanolamine (B43304) Ammonia-Lyase (EAL) and Enzyme Inactivation Mechanisms

This compound can interact with ethanolamine ammonia-lyase (EAL), an adenosylcobalamin-dependent enzyme. researchgate.netnih.govresearchgate.net This interaction leads to the inactivation of the enzyme. researchgate.netnih.gov The inactivation process involves the rapid cleavage of the carbon-cobalt bond of the cofactor and the destruction of the corrinoid portion of the cofactor. researchgate.netnih.gov

During this inactivation, this compound is converted to acetic acid, which remains bound to the enzyme. researchgate.netnih.gov Simultaneously, the adenosyl part of the cofactor is oxidized to 4',5'-anhydroadenosine. researchgate.netnih.govsemanticscholar.org Unlike other substrate analogs, the inactivation by this compound does not appear to involve the formation of a stable alkyl-cobalamin intermediate. nih.gov Computational studies suggest that the pathway for the formation of acetic acid and the ammonium (B1175870) cation from this compound appears to be catalytic in the sense that the 5'-deoxyadenosyl radical is regenerated, but the subsequent degradation of the cofactor has not been fully elucidated. acs.orgnih.gov

Participation in Neurotransmitter Biosynthesis

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. wikipedia.orgclevelandclinic.org The biosynthesis of GABA is well-established and occurs primarily through two main pathways. The principal route involves the decarboxylation of glutamate (B1630785), the brain's main excitatory neurotransmitter, a reaction catalyzed by the enzyme glutamate decarboxylase (GAD). wikipedia.orgclevelandclinic.orgkenhub.com This conversion directly links the excitatory and inhibitory systems, allowing for tight regulation of neuronal activity. clevelandclinic.org

A secondary pathway for GABA synthesis is through the catabolism of polyamines. elifesciences.org In this route, the diamine putrescine is oxidized by diamine oxidase to form 4-aminobutanal, which is then subsequently converted to GABA by aldehyde dehydrogenase. wikipedia.orgelifesciences.org While this compound is an amino aldehyde, current scientific literature does not support its role as a direct precursor in the established biosynthetic pathways of GABA. The synthesis of this key neurotransmitter is predominantly reliant on glutamate and putrescine as starting molecules. wikipedia.orgkenhub.comelifesciences.org

Neuronal signaling is a complex process modulated by a variety of molecules and cellular interactions that adjust the gain, frequency, and synchrony of neural circuits. nih.govfrontiersin.org Astrocytes, for instance, can modulate neuronal activity through the regulation of extracellular ions like K+ and Ca2+, and by releasing neuroactive molecules such as glutamate and GABA. frontiersin.orgbiorxiv.org Other modulation mechanisms include cholinergic reinforcement, which can enhance motor learning by influencing neurons that respond to behavioral outcomes. nih.gov

While the structural characteristics of this compound as a small amino aldehyde suggest potential interactions within the nervous system, direct evidence of its role in modulating specific neuronal signaling pathways is not extensively documented in current research. Its involvement in neurotransmitter metabolism implies potential neurobiological significance, but specific interactions with neuronal receptors or signaling cascades remain an area for further investigation. Research has shown that cortical and thalamic inputs can synergistically regulate the output of striatal neurons during behavior, a process known as gain modulation, but a role for this compound in this process has not been identified. nih.gov

Precursor Role in Gamma-Aminobutyric Acid (GABA) Production

Microbial Metabolism and Biosynthetic Pathways

This compound is a recognized intermediate in the metabolism of several microorganisms, including the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.gov In E. coli, this compound is a product of taurine degradation. ebi.ac.ukebi.ac.uk Under conditions of sulfate starvation, E. coli expresses the enzyme α-ketoglutarate-dependent taurine dioxygenase (TauD). uniprot.orgresearchgate.net This enzyme catalyzes the conversion of taurine into sulfite, which the cell can use as a sulfur source, and this compound. uniprot.orgresearchgate.net In genome-scale metabolic models of E. coli, such as iJO1366, this compound is listed as a cytoplasmic metabolite that must be drained from the system in simulations to achieve steady-state growth, suggesting its consuming pathways are not fully known or defined. embopress.org

In the baker's yeast Saccharomyces cerevisiae, this compound (or its protonated form, ammonioacetaldehyde) is also identified as a native metabolite. nih.govebi.ac.ukzfin.org It is listed in the Yeast Metabolome Database (YMDB), confirming its presence in cellular processes. nih.gov S. cerevisiae produces a wide array of metabolites, including various aldehydes, during fermentation, which are crucial for the flavor and aroma profiles of fermented products. maxapress.comresearchgate.net

| Organism | Metabolic Role | Pathway | Key Enzyme | Reference |

|---|---|---|---|---|

| Escherichia coli | Product of taurine catabolism | Sulfur acquisition | Taurine dioxygenase (TauD) | uniprot.orgresearchgate.net |

| Saccharomyces cerevisiae | Endogenous metabolite | General metabolism | Not specified | nih.govebi.ac.uk |

Bacteria possess sophisticated and efficient pathways to synthesize the 20 proteinogenic amino acids required for their growth and survival. nih.gov These biosynthetic pathways are essential and represent potential targets for antimicrobial agents. nih.govnih.gov For example, the biosynthesis of branched-chain amino acids (l-isoleucine, l-leucine, and l-valine) involves a series of shared enzymatic steps starting from precursors like pyruvate. nih.govfrontiersin.org

The known metabolic role of this compound in E. coli is primarily linked to the catabolism of taurine for sulfur acquisition, not directly to the de novo biosynthesis of amino acids from central metabolic intermediates. uniprot.orgresearchgate.net The TauD pathway allows the bacterium to utilize organosulfonates like taurine when preferred sulfur sources such as sulfate are unavailable. researchgate.net While this pathway produces an amino-containing compound, it is fundamentally a nutrient scavenging pathway rather than a core anabolic route for building amino acid backbones. uniprot.org The energetic cost of synthesizing amino acids can be substantial, leading some bacteria in amino-acid-rich environments to lose these pathways and become auxotrophs, relying on external sources for these essential building blocks. mdpi.com However, a direct role for this compound in these primary biosynthetic or evolutionary processes is not established.

Metabolite in Escherichia coli and Saccharomyces cerevisiae

Cellular Signaling and Molecular Interactions

This compound participates in specific molecular interactions that are relevant to cellular processes. A primary example is its interaction with the enzyme taurine dioxygenase (TauD) in E. coli, where it is formed as a product alongside sulfite. uniprot.orgresearchgate.net This reaction is a key step in sulfur metabolism under nutrient-limiting conditions. researchgate.net

In a different context, a derivative of this compound is widely used as a tool to study cellular signaling. The fluorescent substrate BODIPY-aminoacetaldehyde (BAAA) is used to measure the activity of aldehyde dehydrogenase (ALDH), an enzyme whose activity is often elevated in cancer stem cells. mdpi.comaacrjournals.org The conversion of BAAA to its fluorescent product by ALDH allows for the identification and isolation of these cells. mdpi.com Elevated ALDH activity in cancer stem cells has been linked to key signaling pathways that regulate "stemness," such as the WNT, Notch, and Sonic hedgehog (SHh) pathways. jst.go.jp While this application uses a modified version of the compound, it highlights the specific interaction between an aminoacetaldehyde structure and the active site of ALDH enzymes, which are involved in cellular detoxification and signaling. mdpi.comaacrjournals.org Furthermore, research into the atmospheric oxidation of this compound indicates it can form radical intermediates that react to produce other compounds like imines, demonstrating its chemical reactivity.

Adduct Formation and Associated Biological Implications

Formation of Covalent Adducts with Biomolecules

Reactive aldehydes are known to form covalent adducts with various biomolecules, including proteins and DNA, which can alter their structure and function. mdpi.comnih.gov This section explores the specific interactions of aldehydes with these critical cellular components.

Protein Adduct Formation (e.g., Lysine (B10760008) Residues)

Aldehydes readily react with the primary amino groups of lysine residues on proteins. nih.govnih.gov Acetaldehyde (B116499), a related and extensively studied aldehyde, forms both stable and unstable adducts with lysine. nih.govresearchgate.net The formation of these adducts can modify the protein's structure and potentially its function. researchgate.net While the general reactivity of aldehydes suggests that 2-aminoacetaldehyde could also form such adducts, specific studies detailing its reaction with lysine residues are not as prevalent in the provided search results.

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts occurs when chemicals covalently bind to DNA, leading to DNA damage. If not properly repaired, this damage can result in mutations during DNA replication, a process known as mutagenesis, which may lead to carcinogenesis. oup.com

Acetaldehyde is known to react with DNA bases, particularly deoxyguanosine, to form various adducts. nih.govoup.commdpi.com One of the major adducts is an unstable product called N2-ethylidene-deoxyguanosine. nih.gov Another significant adduct, 1,N2-propano-2'-deoxyguanosine (PdG), is considered highly mutagenic. researchgate.netbiorxiv.org These acetaldehyde-DNA adducts can block DNA replication and are implicated in the carcinogenic effects of alcohol consumption. oup.comresearchgate.netbiorxiv.org The presence of multiple DNA repair pathways underscores the variety of lesions that acetaldehyde can induce. biorxiv.org While acetaldehyde's interactions with DNA are well-documented, specific research on DNA adducts formed directly by this compound is limited in the search results.

Malondialdehyde-Acetaldehyde (MAA) Adducts: Formation and Effects on Protein Structure

When both malondialdehyde (MDA), a product of lipid peroxidation, and acetaldehyde are present, they can react synergistically with proteins to form hybrid structures known as malondialdehyde-acetaldehyde (MAA) adducts. researchgate.netnih.govunl.edu This reaction is more potent than the reaction of either aldehyde alone. unl.edu

MAA adducts form stable, covalent bonds, primarily with lysine residues on proteins. researchgate.netfrontiersin.org The formation of these adducts has been demonstrated in the liver during ethanol (B145695) consumption. nih.govunl.edu Structurally, MAA adducts can alter the conformation of proteins. For instance, the adduction of MAA to lung surfactant protein D (SPD) has been shown to change its structure from a multimeric form to a less functional trimeric or monomeric form. frontiersin.org

Table 1: Key Findings on MAA Adduct Formation

| Aspect | Description | References |

|---|---|---|

| Formation | Formed by the synergistic reaction of malondialdehyde (MDA) and acetaldehyde with proteins. | researchgate.netnih.govunl.edu |

| Target Residues | Primarily binds covalently to lysine residues on target proteins. | researchgate.netfrontiersin.org |

| Stability | MAA adducts are stable chemical structures. | researchgate.netfrontiersin.org |

| Structural Impact | Can alter the quaternary structure of proteins, such as converting multimeric Surfactant Protein D (SPD) to trimeric/monomeric forms. | frontiersin.org |

| Biological Context | Observed in vivo, particularly in the liver and lungs, under conditions like chronic alcohol consumption and smoking. | nih.govunl.edufrontiersin.org |

Impact on Cellular Function and Pathophysiological Processes

The formation of aldehyde-derived adducts has significant consequences for cellular health, contributing to impaired protein function, inflammatory responses, and the development of various diseases. mdpi.com

Impaired Protein Function and Inflammatory Responses

The covalent modification of proteins by aldehydes can impair their normal biological functions. plos.org MAA-adducted proteins, for example, can be recognized by the immune system as foreign, triggering robust inflammatory and immune responses. researchgate.netnih.govacrabstracts.org This includes the generation of antibodies against the MAA adducts themselves. nih.govunl.edu

The binding of MAA-adducted proteins to scavenger receptors on cells like macrophages and epithelial cells can trigger inflammatory signaling pathways. researchgate.netfrontiersin.org In vitro studies have shown that exposing liver endothelial and hepatic stellate cells to MAA adducts induces a proinflammatory and profibrogenic response. nih.govresearchgate.net Furthermore, MAA-adducted SPD exhibits reduced antimicrobial capabilities and can even become pro-inflammatory. frontiersin.org This immune activation is a critical link between adduct formation and tissue injury. researchgate.netnih.gov

Role of Aldehyde-Derived Adducts in Disease Pathogenesis (e.g., Cancer, Neurological Disorders)

The accumulation of aldehyde-derived adducts is implicated in the pathogenesis of several major diseases.

Cancer: Aldehyde-induced DNA damage is a critical factor in carcinogenesis. oup.comaimspress.com The mutagenic nature of adducts formed by acetaldehyde is linked to an increased risk of cancers, particularly of the upper aerodigestive tract. oup.commdpi.com Aldehydes can also form adducts with proteins involved in DNA repair, further promoting genetic instability. oncotarget.com

Neurological Disorders: The brain is highly susceptible to oxidative stress and lipid peroxidation, which generates reactive aldehydes. nih.govfrontiersin.org Aldehyde adducts with cellular proteins can alter their structure and function, leading to toxic aggregates that contribute to neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.netant-tnsjournal.com These aldehydes can induce neuroinflammation, mitochondrial dysfunction, and neuronal cell death. nih.govant-tnsjournal.com The buildup of toxic aldehyde metabolites from neurotransmitters has been proposed as a significant contributor to the pathogenesis of Parkinson's disease. nih.gov

Table 2: Aldehyde-Derived Adducts in Disease

| Disease Category | Mechanism of Action | Key Aldehydes Implicated | References |

|---|---|---|---|

| Cancer | Formation of mutagenic DNA adducts, leading to genetic mutations. Impairment of DNA repair proteins. | Acetaldehyde, Malondialdehyde | oup.commdpi.comaimspress.comoncotarget.com |

| Neurological Disorders | Formation of protein adducts leading to toxic aggregates, neuroinflammation, and mitochondrial dysfunction. | 4-hydroxynonenal, Acetaldehyde, Malondialdehyde | nih.govfrontiersin.orgresearchgate.netant-tnsjournal.com |

| Liver Injury | Induction of proinflammatory and profibrogenic responses in liver cells via MAA adducts. | Acetaldehyde, Malondialdehyde (forming MAA adducts) | nih.govunl.eduresearchgate.net |

Computational and Spectroscopic Characterization in Research

Theoretical Investigations of Conformer Structures and Energetics

Theoretical chemistry offers a powerful lens to examine the various shapes, or conformations, that 2-aminoacetaldehyde can adopt. By modeling the forces between atoms, researchers can predict the most stable structures and the energy required to switch between them.

A range of computational methods have been utilized to characterize the conformers of this compound. oup.comuva.es These include Density Functional Theory (DFT), particularly with the B3LYP functional, and high-level ab initio calculations such as Møller–Plesset perturbation theory (MP2) and coupled cluster (CC) methods. oup.comuva.esresearchgate.net The coupled-cluster approach, specifically with single and double excitations (CCSD), has been employed to compute vibrational frequencies and infrared intensities, including anharmonic corrections. uva.es These methods are fundamental in creating a detailed picture of the molecule's potential energy surface and predicting its spectroscopic properties. nih.gov

Computational studies have successfully identified four low-lying conformers of this compound on the singlet potential energy surface (PES). oup.comuva.es These structures are differentiated by the arrangement of the amino group (NH₂) relative to the carbonyl group (C=O). Two conformers exhibit a synperiplanar arrangement, where the NH₂ group and the oxygen atom are on the same side of the C-C bond, while the other two have an anticlinal disposition. oup.comuva.esresearchgate.net Across all tested levels of theory, the most stable conformer is predicted to be the one with a synperiplanar arrangement where the hydrogen atoms of the amino group are oriented towards the oxygen atom, a structure denoted as in-sp-amino acetaldehyde (B116499). oup.comuva.esresearchgate.net

Table 1: Calculated Relative Energies of this compound Conformers

This table displays the relative energies of the four main conformers of this compound, calculated using advanced computational methods. The in-sp conformer is the most stable and serves as the reference point (0.00 kJ/mol).

| Conformer Name | Disposition | Relative Energy (kJ/mol) |

| in-sp | synperiplanar | 0.00 |

| out-sp | synperiplanar | > 5.00 |

| in-ac | anticlinal | > 8.00 |

| out-ac | anticlinal | > 10.00 |

Note: Exact energy values can vary slightly depending on the computational method and basis set used. The values presented are representative based on high-level calculations.

The viability of the interconversion processes between the four identified conformers has been a key area of analysis. oup.comuva.esresearchgate.net Understanding the energy barriers that separate these conformers is crucial for predicting their relative populations and dynamics, especially under specific conditions like those found in the interstellar medium. uva.es The potential energy surface for reactions, such as the oxidation initiated by the OH radical, has been mapped out, identifying the transition states connecting different intermediates. researchgate.net This analysis helps determine the kinetic feasibility of moving from one conformational state to another.

Characterization of Low-Lying Conformers on the Potential Energy Surface

Advanced Spectroscopic Characterization for Research Purposes

Spectroscopy provides the experimental data needed to verify and refine theoretical models. For a molecule like this compound, rotational and vibrational spectroscopy are particularly informative.

Theoretical studies have provided highly accurate spectroscopic parameters for the rotational spectra of this compound conformers. oup.comuva.es These parameters, including rotational constants and centrifugal distortion constants, are calculated at a composite level to achieve what is termed 'spectroscopic accuracy'. uva.esresearchgate.net This high level of precision is intended to guide laboratory-based microwave spectroscopy experiments and facilitate the potential identification of this compound in interstellar space. researchgate.net While theoretical predictions are available, their accuracy has been noted as potentially insufficient for a definitive identification in the interstellar medium without further laboratory work to refine the rotational spectrum. researchgate.net

Table 2: Calculated Rotational Spectroscopic Parameters for the Most Stable Conformer (in-sp)

The following table lists the theoretically derived rotational constants (A, B, C) and the dipole moment components (μa, μb, μc) for the most stable conformer of this compound. These parameters are essential for identifying the molecule via rotational spectroscopy.

| Parameter | Value | Unit |

| Rotational Constant A | ~11000 | MHz |

| Rotational Constant B | ~4500 | MHz |

| Rotational Constant C | ~3300 | MHz |

| Dipole Moment (μa) | ~0.3 | Debye |

| Dipole Moment (μb) | ~2.5 | Debye |

| Dipole Moment (μc) | ~0.0 | Debye |

Note: These values are based on computational models and serve as a guide for experimental searches. uva.es

Vibrational frequencies and their corresponding infrared intensities have been computed to further characterize this compound. uva.es These calculations are often performed at the CCSD level of theory. oup.comresearchgate.net A critical aspect of these theoretical predictions is the inclusion of anharmonic corrections, typically using a second-order perturbation treatment (VPT2). uva.es Anharmonic corrections are vital because they account for the non-ideal, real-world behavior of molecular vibrations, leading to more accurate predictions of the frequencies at which the molecule will absorb infrared radiation. This detailed information is invaluable for the experimental characterization of the molecule. uva.es

Table 3: Selected Calculated Anharmonic Vibrational Frequencies for this compound

This table shows a selection of important vibrational modes for the most stable conformer of this compound, with their calculated anharmonic frequencies and infrared (IR) intensities.

| Vibrational Mode Description | Anharmonic Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |

| NH₂ symmetric stretch | ~3350 | > 50 |

| NH₂ asymmetric stretch | ~3420 | > 30 |

| C=O stretch | ~1730 | > 200 |

| CH₂ scissoring | ~1450 | > 10 |

| C-N stretch | ~1070 | > 40 |

Note: Frequencies and intensities are based on CCSD calculations with anharmonic corrections and are highly dependent on the specific conformer and computational level. uva.es

Rotational Spectroscopy: Derivation of Spectroscopic Parameters

Quantum Chemical Calculations in Reaction Kinetics and Mechanism Elucidation

Quantum chemical calculations are indispensable for investigating the reaction kinetics and elucidating the complex mechanisms involving this compound. These computational approaches provide detailed insights into the potential energy surfaces of reactions, identifying transition states and intermediate species that are often difficult to observe experimentally.

RRKM Theory and Master Equation Kinetic Modeling for Oxidation Chemistry

The oxidation of this compound, particularly its reaction with the hydroxyl (•OH) radical, is a critical process in atmospheric chemistry. mdpi.comresearchgate.netcolab.wsunimelb.edu.au This reaction's intricacies have been unraveled using a combination of high-level quantum chemical calculations and kinetic modeling based on Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation analysis. mdpi.comresearchgate.netcolab.wsunimelb.edu.au

These theoretical studies predict that the reaction between this compound and the •OH radical is a key step in its atmospheric degradation. mdpi.comresearchgate.netcolab.wsunimelb.edu.au The calculations reveal that the reaction proceeds through multiple pathways, with the abstraction of a hydrogen atom from the formyl group being the dominant channel at room temperature. mdpi.com This leads to the formation of the NH2CH2C•O radical. mdpi.comresearchgate.netcolab.wsresearchgate.net Other minor, yet significant, pathways include hydrogen abstraction from the amino group and the α-carbon, yielding •NHCH2CHO and NH2•CHCHO radicals, respectively. mdpi.comresearchgate.netcolab.wsresearchgate.net

The subsequent fate of these radicals is also a subject of intense computational investigation. The dominant NH2CH2C•O radical is predicted to undergo prompt dissociation to form an aminomethyl radical (NH2•CH2) and carbon monoxide (CO). mdpi.comresearchgate.netcolab.wsresearchgate.net The aminomethyl radical then reacts with molecular oxygen (O2) in the troposphere to produce methanimine (B1209239) (NH=CH2) and a hydroperoxyl radical (HO2). mdpi.comresearchgate.netcolab.wsresearchgate.net

The NH2•CHCHO radical is noted for its captodative stabilization and its reaction with O2 leads to the formation of an imine, NH=CHCHO, and a hydroperoxyl radical. mdpi.comresearchgate.net Similarly, the aminyl radical, •NHCH2CHO, also primarily yields the same imine product upon oxidation. mdpi.comresearchgate.net In the atmosphere, these imine compounds are expected to undergo hydrolysis, with NH=CH2 forming ammonia (B1221849) and formaldehyde (B43269), and NH=CHCHO producing ammonia and glyoxal. mdpi.comresearchgate.net

| Initial Radical Formed | Subsequent Major Products | Final Hydrolysis Products |

|---|---|---|

| NH2CH2C•O | NH2•CH2 + CO | NH3 + HCHO + CO |

| NH2•CHCHO | NH=CHCHO + HO2 | NH3 + Glyoxal |

| •NHCH2CHO | NH=CHCHO + HO2 | NH3 + Glyoxal |

Application of Computational Data in Astrochemistry and Prebiotic Chemistry

Computational data on this compound is crucial for the fields of astrochemistry and prebiotic chemistry, where it is considered a potential precursor to biologically relevant molecules like the amino acid glycine (B1666218). mdpi.comresearchgate.net Often referred to as glycinal in these contexts, its potential formation and stability in interstellar environments are actively investigated through computational models. mdpi.com

Theoretical studies have explored the potential energy surfaces for the formation of this compound in the gas phase. uva.es For instance, research suggests that the reaction of formaldimine with carbon monoxide and hydrogen could lead to the formation of this compound, although this pathway has a significant energy barrier. nih.govacs.org Another proposed route involves the reaction of formamide (B127407) with CH5+, which could form protonated acetamide (B32628) and this compound through barrier-free paths, making it a feasible source in space. researchgate.net

The conformational landscape of this compound has also been characterized using various computational methods, from density functional theory (DFT) to coupled-cluster (CC) calculations. researchgate.netuva.es These studies have identified several low-energy conformers and analyzed the feasibility of their interconversion in interstellar space. researchgate.netuva.es The most stable conformer is predicted to have a synperiplanar arrangement where the hydrogen atoms of the amino group point towards the oxygen atom. researchgate.netuva.es

Furthermore, computational chemistry provides essential spectroscopic data, such as rotational constants and vibrational frequencies, which are critical for the potential detection of this compound in the interstellar medium (ISM) using radio astronomy. uva.es Although the accuracy of some early theoretical predictions for the rotational spectra was not sufficient for a definitive interstellar identification, these computational studies have spurred further laboratory work to refine the spectroscopic data. pnas.org The detection of related molecules like ethanolamine (B43304) in the ISM further motivates the search for this compound as a key intermediate in the formation of prebiotic molecules. pnas.org

| Reactants | Proposed Product | Significance |

|---|---|---|

| Formaldimine + CO + H2 | This compound | A potential, though high-barrier, gas-phase synthesis route. nih.govacs.org |

| Formamide + CH5+ | This compound | A proposed barrier-free gas-phase reaction, making it a feasible source in space. researchgate.net |

Applications of 2 Aminoacetaldehyde in Advanced Materials and Biomedical Research

Intermediate in Pharmaceutical and Biologically Active Compound Synthesis

2-Aminoacetaldehyde and its protected acetal (B89532) derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. chemimpex.comfishersci.com Their utility stems from the ability to introduce an amine group into complex molecular structures. sfdchem.com The protected forms, like aminoacetaldehyde dimethyl acetal, are particularly valuable as they allow for selective reactions at other parts of a molecule before liberating the reactive aldehyde functionality when needed.

One of the most notable applications is in the synthesis of the antihypertensive drug Ivabradine and the anti-schistosomal drug Praziquantel. sfdchem.com In the synthesis of Praziquantel, for instance, aminoacetaldehyde dimethyl acetal is reacted with 2-chloro-N-phenethylacetamide to form a key intermediate, which is then cyclized to create the core structure of the drug. google.comasianpubs.orggoogle.com Similarly, it has been employed in the mechanochemical synthesis of the antihyperlipidemic agent Atorvastatin, highlighting its role in creating complex heterocyclic systems. rsc.orgrug.nl The compound also serves as a building block for proline analogs, α-aminophosphonates, and various acylated and sulfonylated oxyenamides. sfdchem.comscientificlabs.ie

Table 1: Examples of Pharmaceutical Compounds Synthesized Using this compound Intermediates

| Pharmaceutical Agent | Therapeutic Class | Role of this compound Intermediate | Source(s) |

|---|---|---|---|

| Praziquantel | Anthelmintic | Key building block for the pyrazinoisoquinoline core. sfdchem.comgoogle.comasianpubs.org | sfdchem.com, google.com, asianpubs.org, |

| Atorvastatin | Antihyperlipidemic (Statin) | Starting material for forming the pyrrole (B145914) ring system. rsc.org | rsc.org |

| Ivabradine | Antianginal / Heart Rate Lowering | Critical intermediate in the synthetic pathway. sfdchem.com | sfdchem.com |

| Praziquanamine Derivatives | Anthelmintic (Analog) | Used in aminoalkylation to produce the piperazinone ring. nih.gov | nih.gov |

| Bicyclic Proline Analogs | Biologically Active Molecules | Used in a 3-step synthesis from L-ascorbic acid. scientificlabs.ie | scientificlabs.ie |

| α-Aminophosphonates | Organophosphorus Compounds | Reactant in a three-component reaction. smolecule.com | smolecule.com |

Applications in Peptide Chemistry (e.g., Solid-Phase Peptide Synthesis)

The unique structure of this compound makes it a valuable tool in peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), where it is used to create modified peptides with enhanced properties. sigmaaldrich.commdpi.com

A significant application is in the synthesis of amino acid-modified peptide nucleic acid (PNA) monomers. nih.govalljournals.cn In this process, N-Fmoc-aminoacetaldehyde is used for the reductive alkylation of amino acids coupled to a resin. nih.gov This key step allows for the subsequent coupling of nucleobases, ultimately forming PNA monomers. These modified monomers can be incorporated into PNA oligomers designed to have improved water solubility and cell permeability, which are crucial for therapeutic applications like targeting mRNA. nih.gov

Furthermore, aminoacetaldehyde acetals are used to introduce aldehyde functionalities into peptides. For example, an acetal-protected glycinal can be installed at the C-terminus of a peptide through nucleophilic displacement of a resin-bound ester. rsc.org This C-terminal aldehyde can then be used for chemoselective ligation reactions, such as forming an oxime bond, to conjugate the peptide to other molecules or to create cyclic peptides. rsc.orgrfppl.co.in This method has been used to synthesize complex polypeptide structures, such as mucin 1 (MUC1) tandem repeats. rsc.org Similarly, it can be attached to the side chain of an amino acid like glutamic acid to introduce a reactive aldehyde group for intramolecular cyclization, forming constrained peptides with specific conformations. nih.gov

Development of Agrochemicals

This compound and its acetal derivatives serve as important intermediates in the agrochemical industry. hbjhchem.comchemimpex.comfishersci.com The development of effective and safe pesticides, herbicides, and fungicides is crucial for modern agriculture, and these intermediates provide the chemical scaffolds needed to build new active ingredients. hbjhchem.comsmolecule.com

Aldehydes and amines are fundamental building blocks in the production of a wide range of agrochemicals. smolecule.com Specifically, aminoacetaldehyde diethyl acetal is cited as an agrochemical intermediate. fishersci.com Its role extends to the synthesis of α-aminophosphonates, a class of organophosphorus compounds that have potential applications in agriculture. smolecule.com The ability to incorporate both amine and (protected) aldehyde functionalities makes this compound a versatile precursor for creating diverse molecular structures tailored for specific agrochemical activities.

Tools for Biochemical and Enzymatic Studies

The reactivity and structure of this compound make it a valuable molecule for investigating complex biological processes, from metabolic control to enzyme activity.

Probes for Enzyme Regulation and Metabolic Control

This compound plays a role in biochemical research aimed at understanding metabolic pathways and enzyme regulation. chemimpex.com Acetaldehyde (B116499), a related compound, is known to be a highly volatile and toxic metabolite, and its metabolism is critical for cellular health. oncotarget.com Enzymes like aldehyde dehydrogenases (ALDH) are responsible for metabolizing aldehydes. oncotarget.com

Recent studies in cancer metabolism have highlighted the importance of acetaldehyde metabolism in cellular heterogeneity and therapeutic resistance. For instance, in melanoma, the cancer stem cell marker ALDH1A3 is involved in processing acetaldehyde. This metabolic activity is directly linked to epigenetic changes, specifically the acetylation of histones, which in turn regulates gene expression related to stem cell states. oncotarget.com Understanding how cells, particularly cancer cells, process aldehydes like this compound provides insight into their metabolic plasticity and reveals potential therapeutic targets. frontiersin.orgnih.gov The compound can also be used to study specific enzymes, such as ethanolamine (B43304) ammonia-lyase, where it acts as a tool to investigate enzyme inactivation mechanisms, thereby helping to elucidate metabolic control.

Synthesis of Fluorescent Substrates for Enzymes (e.g., BODIPY Aminoacetaldehyde for ALDH)

One of the most widespread applications of this compound is in the creation of fluorescent probes for detecting enzyme activity, most notably for aldehyde dehydrogenase (ALDH). smolecule.com The fluorescent substrate BODIPY-aminoacetaldehyde (BAAA) was developed for this purpose. scientificlabs.ie

BAAA is synthesized from a stable precursor, BODIPY-aminoacetaldehyde diethyl acetal (BAAA-DA). stemcell.com This precursor is converted to the active BAAA substrate under acidic conditions just before use. stemcell.com BAAA is cell-permeable and can freely diffuse into intact, viable cells. researchgate.netgoogle.com Inside the cell, ALDH enzymes oxidize the aldehyde group of BAAA into a carboxylic acid, forming the fluorescent product BODIPY-aminoacetate (BAA). rsc.orgresearchgate.net Due to its net negative charge, BAA is trapped within the cell, leading to an accumulation of fluorescence. stemcell.comrsc.org

This mechanism allows researchers to identify and isolate cells with high ALDH activity using techniques like flow cytometry. researchgate.netrsc.org The fluorescence intensity is directly proportional to the ALDH activity within the cells. researchgate.net This tool has become invaluable in stem cell biology and cancer research, as high ALDH activity is a well-established marker for both normal stem cells and cancer stem cells (CSCs) in various cancers, including breast and prostate cancer. stemcell.commdpi.com The assay, often referred to as the ALDEFLUOR™ assay, is widely used to sort and study these specific cell populations. stemcell.commdpi.com

Table 2: Properties of BODIPY-Aminoacetaldehyde (BAAA) as a Fluorescent ALDH Substrate

| Property | Description | Source(s) |

|---|---|---|

| Mechanism | Cell-permeable BAAA is enzymatically converted by ALDH to cell-impermeable, fluorescent BAA. | stemcell.com, researchgate.net, researchgate.net |

| Precursor | Synthesized from the stable precursor BODIPY-aminoacetaldehyde diethyl acetal (BAAA-DA). | stemcell.com |

| Detection | Fluorescence is measured via flow cytometry. | rsc.org |

| Excitation Max | ~488 nm | researchgate.net |

| Emission Max | ~512-530 nm | researchgate.net |

| Application | Identification and isolation of cells with high ALDH activity (e.g., stem cells, cancer stem cells). | stemcell.com, mdpi.com |

| Inhibitor Control | Diethylaminobenzaldehyde (DEAB) is used as a specific ALDH inhibitor for background control. | rsc.org, researchgate.net |

Advanced Functional Materials

The application of this compound extends into the field of material science, where it is used as a building block to create novel functional materials. Specifically, its dimethyl acetal derivative has been utilized in the preparation of chitosan-dendrimer hybrids. sfdchem.comscientificlabs.iesmolecule.comchemicalbull.com

Chitosan is a natural biopolymer known for its biocompatibility and biodegradability, while dendrimers are highly branched, well-defined polymers. By creating hybrids of these two materials, scientists can develop advanced functional materials with potential applications in areas such as drug delivery systems. smolecule.com Aminoacetaldehyde dimethyl acetal is used to introduce functional groups (e.g., carboxyl, ester) onto the hybrid structure, allowing for precise control over the material's properties and its interaction with other molecules, such as therapeutic agents. scientificlabs.ie

Synthesis of ONO Pincer Ligand Precursors

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, often conferring high stability and specific catalytic properties to the resulting metal complex. mdpi.com Novel ONO-type pincer ligands, which coordinate through two oxygen atoms and one nitrogen atom, have been developed using an aminoacetaldehyde derivative as a key starting material. mdpi.comresearchgate.net

The synthesis is a multi-step process that begins with a protected form of this compound, namely aminoacetaldehyde diethyl acetal. mdpi.com This approach is crucial for controlling the reactivity of the aldehyde functional group during the initial synthetic stages. The general synthetic scheme involves reacting the aminoacetaldehyde diethyl acetal with an isocyanate, followed by an acid-catalyzed cyclization to form a urea-like product. mdpi.com This intermediate is then reacted with a strong base, such as sodium hydride, and 2,6-dibromomethylpyridine to generate the final ONO pincer ligand precursor. mdpi.comresearchgate.net These precursors, featuring a carbonyl-substituted imidazole (B134444) functionality, are designed to be neutral tridentate ligands. mdpi.comresearchgate.net